Methyl4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside
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Overview
Description
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation reactions. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl positions of the glucopyranoside. The reaction conditions often involve the use of acid catalysts to facilitate the formation of the benzylidene acetal .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acid or base catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-benzylidene-3-O-(β-D-glucopyranoside)-α-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The glucopyranoside moiety can facilitate the compound’s uptake and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-O-benzylidene-β-D-glucopyranoside: Similar in structure but lacks the 3-O-(β-D-glucopyranoside) group.
Methyl 3-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside: Contains an allyl group instead of the glucopyranoside group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H28O11 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H28O11/c1-26-19-15(25)17(31-20-14(24)13(23)12(22)10(7-21)28-20)16-11(29-19)8-27-18(30-16)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3 |
InChI Key |
URHVSGAXRNLQCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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